molecular formula C24H19BrO3S B11668709 (2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one

(2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11668709
M. Wt: 467.4 g/mol
InChI Key: SAAFTKILLVGELC-FMCGGJTJSA-N
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Description

The compound (2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one is a synthetic organic molecule that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzylidene group, a bromine atom, and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone.

    Methoxylation: The methoxy group is introduced via a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

    Benzylidene Formation: The final step involves the formation of the benzylidene group through a condensation reaction between the benzothiophene derivative and a benzaldehyde derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzylidene groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom allows for nucleophilic substitution reactions, where it can be replaced by various nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzothiophenes with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Benzothiophene derivatives have shown promise in the treatment of diseases such as cancer, inflammation, and infections. The presence of the bromine and methoxy groups may enhance the compound’s biological activity and selectivity towards specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it a valuable component in the design of new materials with improved performance.

Mechanism of Action

The mechanism of action of (2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may facilitate binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-{4-[(3-Methylbenzyl)oxy]benzylidene}hydrazinecarbothioamide: This compound shares a similar benzylidene structure but differs in the presence of a hydrazinecarbothioamide group.

    (2Z)-2-{3-Ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-N-ethyl hydrazinecarbothioamide: This compound features an ethoxy group and an N-ethyl hydrazinecarbothioamide group, providing different chemical properties.

Uniqueness

The uniqueness of (2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the methoxy and benzylidene groups contribute to its potential therapeutic properties.

Properties

Molecular Formula

C24H19BrO3S

Molecular Weight

467.4 g/mol

IUPAC Name

(2Z)-2-[[2-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C24H19BrO3S/c1-15-7-9-16(10-8-15)14-28-21-13-19(25)17(11-20(21)27-2)12-23-24(26)18-5-3-4-6-22(18)29-23/h3-13H,14H2,1-2H3/b23-12-

InChI Key

SAAFTKILLVGELC-FMCGGJTJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Br)/C=C\3/C(=O)C4=CC=CC=C4S3)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Br)C=C3C(=O)C4=CC=CC=C4S3)OC

Origin of Product

United States

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